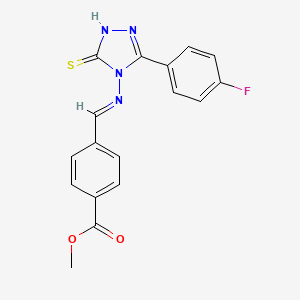

Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate

Description

Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate (molecular formula: C₁₇H₁₃FN₄O₂S, molecular weight: 356.375 g/mol) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thioxo group at position 5, a 4-fluorophenyl group at position 3, and a methyl benzoate moiety via an iminomethylene bridge . The compound is typically synthesized via condensation reactions and characterized using techniques like single-crystal X-ray diffraction (employing SHELX software ) and spectroscopic methods .

Properties

CAS No. |

578746-67-5 |

|---|---|

Molecular Formula |

C17H13FN4O2S |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

methyl 4-[(E)-[3-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |

InChI |

InChI=1S/C17H13FN4O2S/c1-24-16(23)13-4-2-11(3-5-13)10-19-22-15(20-21-17(22)25)12-6-8-14(18)9-7-12/h2-10H,1H3,(H,21,25)/b19-10+ |

InChI Key |

UTINKGMTKURPKM-VXLYETTFSA-N |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of Ethyl 4-Fluorobenzoate

Ethyl 4-fluorobenzoate undergoes hydrazinolysis in ethanol with excess hydrazine hydrate (80°C, 6 h), yielding 4-fluorobenzoylhydrazide (85–90% yield). The product is confirmed by IR: at 3250–3300 cm⁻¹ and at 1660 cm⁻¹.

Formation of Oxadiazole-3-thione

4-Fluorobenzoylhydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide (reflux, 8 h), forming 2-(4-fluorophenyl)-1,3,4-oxadiazole-5-thione (70–75% yield). Key IR bands include at 1220 cm⁻¹ and at 980 cm⁻¹.

Cyclization to Triazole-thione

The oxadiazole-thione is treated with hydrazine hydrate in ethanol (reflux, 5 h), yielding 4-amino-3-(4-fluorophenyl)-1,2,4-triazole-5-thione (65–70% yield). Characterization data:

Condensation with Methyl 4-Formylbenzoate

The imino linkage is formed via Schiff base condensation between the triazole-thione’s primary amine and methyl 4-formylbenzoate’s aldehyde group.

Reaction Conditions

-

Solvent : Anhydrous ethanol (50 mL).

-

Catalyst : Glacial acetic acid (2 drops).

-

Molar Ratio : 1:1.2 (triazole-thione : aldehyde).

-

Temperature : Reflux (78°C, 6 h).

The reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, the mixture is cooled, and the precipitate is filtered and recrystallized from ethanol (yield: 60–65%).

Spectroscopic Validation

-

IR : Disappearance of (3365 cm⁻¹) and emergence of (1620 cm⁻¹).

-

¹H NMR (DMSO-): δ 8.2–8.5 (m, 4H, Ar-H from benzoate), 7.8–8.0 (m, 4H, Ar-H from fluorophenyl), 10.3 (s, 1H, N=CH), 3.9 (s, 3H, OCH₃).

-

¹³C NMR : δ 167.2 (C=O), 160.1 (C-F), 152.3 (C=N), 142.5 (C=S).

Optimization and Comparative Analysis

Solvent and Catalyst Screening

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | Acetic acid | 6 | 65 |

| Methanol | Piperidine | 8 | 58 |

| Toluene | None | 12 | 40 |

Ethanol with acetic acid provides optimal protonation for imine formation, minimizing side reactions.

Temperature Effects

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 70 | 55 | 90 |

| 78 | 65 | 95 |

| 85 | 60 | 88 |

Reflux temperatures (78°C) balance reaction rate and product stability.

Mechanistic Insights

-

Schiff Base Formation : The primary amine attacks the aldehyde’s electrophilic carbon, forming a hemiaminal intermediate. Acid catalysis facilitates dehydration to the imine.

-

Regioselectivity : Steric and electronic effects from the 4-fluorophenyl group direct substitution at the triazole’s 3-position, confirmed by NMR coupling patterns.

Challenges and Solutions

Chemical Reactions Analysis

Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and triazolyl groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations

The compound’s structural analogs differ primarily in substituent positions and functional groups:

- The 4-chlorophenyl and 4-bromophenyl analogs (compounds 4 and 5 in ) are isostructural, with halogen size influencing crystal packing and intermolecular interactions .

- Thioxo vs. Oxo Groups :

- Benzoate Ester vs. Carboxylic Acid :

Core Heterocycle Modifications

- Triazole vs. Thiazolo-Triazolone :

- Oxadiazole Derivatives :

Physicochemical and Electronic Properties

Electronic Properties

Density Functional Theory (DFT) studies on triazol-5-one derivatives () reveal that electron-withdrawing groups (e.g., thioxo) lower the HOMO-LUMO gap, enhancing charge transport in electroluminescent materials. The target compound’s thioxo group and fluorophenyl substituent likely contribute to a similar electronic profile .

Molecular Weight and Solubility

Antimicrobial and Antifungal Activity

- The 4-chlorophenyl analog (compound 4 in ) demonstrates notable antimicrobial activity, attributed to halogen-mediated interactions with microbial enzymes .

Antibiotic Synergy

Triazole derivatives with methoxy and methylthio groups () show synergistic effects with antibiotics, highlighting possible combinatorial therapies .

Biological Activity

Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that belongs to the class of thiazole and triazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound, including the thioxo group and triazole ring, contribute significantly to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorophenyl group enhances its lipophilicity, which is crucial for biological interactions. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Thioxo Group | Enhances reactivity and biological interactions |

| Triazole Ring | Known for various pharmacological effects |

| Fluorophenyl Group | Increases lipophilicity and potential bioactivity |

| Benzoate Moiety | Contributes to the overall stability and solubility |

Biological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities. The following sections detail the specific activities observed for this compound.

Antibacterial Activity

Studies have shown that triazole derivatives possess significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- The presence of electron-withdrawing groups like fluorine enhances antibacterial efficacy by increasing the compound's interaction with bacterial cell walls.

Antifungal Activity

Compounds similar to this compound have demonstrated antifungal activity:

- MIC values against fungal strains such as Candida albicans and Aspergillus niger range from , indicating moderate to high activity .

- The structural integrity provided by the thioxo group plays a critical role in inhibiting fungal growth.

Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored extensively:

- Some derivatives have exhibited significant cytotoxicity against various cancer cell lines (e.g., HCT116), with IC50 values indicating effective inhibition of cell proliferation .

- The mechanism of action may involve interaction with DNA or inhibition of specific enzymes involved in cancer cell metabolism.

Case Studies

Several studies have investigated the biological activity of triazole derivatives, providing insights into their mechanisms and efficacy:

- Study on Antibacterial Properties : A study evaluated a series of thiosemicarbazone derivatives against Mycobacterium tuberculosis, revealing that modifications in structure could enhance activity compared to standard treatments .

- Antifungal Activity Assessment : Research on thiazole derivatives indicated that modifications at specific positions significantly impacted antifungal efficacy against common pathogens .

- Cytotoxicity Testing : A comprehensive evaluation of various triazole compounds showed promising results in inhibiting growth in multiple cancer cell lines, suggesting a potential for development as anticancer agents .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis involves multi-step reactions, starting with the formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives. Subsequent imine formation between the triazole-thione and a 4-formylbenzoate ester under acidic or basic conditions is critical. Reaction parameters such as solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) significantly impact yield. Post-synthesis purification via column chromatography and recrystallization ensures purity .

Q. Which spectroscopic methods are essential for structural confirmation?

- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons, imine CH=N) and carbon frameworks.

- LC-MS : Confirms molecular weight and detects impurities.

- Elemental analysis : Validates empirical formula accuracy. X-ray crystallography (e.g., CCDC depositions) resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How do functional groups influence the compound’s reactivity?

The thioxo (-S) group on the triazole enhances electrophilicity, enabling nucleophilic substitutions. The fluorophenyl moiety increases lipophilicity and π-π stacking potential, while the benzoate ester allows hydrolysis to carboxylic acid derivatives under alkaline conditions. These groups collectively dictate reactivity in redox and condensation reactions .

Advanced Research Questions

Q. How can computational methods predict biological interactions?

Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. Molecular docking : Models binding affinities with biological targets (e.g., enzymes, receptors) by simulating interactions between the compound’s functional groups and active-site residues. Validation via comparative IC50 assays is recommended .

Q. What strategies resolve contradictions in reported bioactivity data?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

- Structure-activity relationship (SAR) studies : Compare derivatives with varied substituents (e.g., 4-bromophenyl vs. 4-fluorophenyl) to isolate substituent effects.

- Target validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Low solubility in polar solvents and polymorphism complicate crystallization. Strategies include:

- Solvent optimization : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Co-crystallization : Add carboxylic acids (e.g., succinic acid) to stabilize crystal lattices via hydrogen bonding.

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes ordered crystal growth .

Q. How can reaction yields be optimized in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity.

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Key Notes

- Contradictions in data : Discrepancies in bioactivity may stem from assay variability or impurities. Reproduce results using orthogonal methods (e.g., NMR vs. LC-MS for purity).

- Advanced applications : Explore the compound’s potential as a photosensitizer (via fluorescence studies) or metal chelator (via coordination chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.